5-Chlorodescyano Citalopram Oxalate
Overview
Description
5-Chlorodescyano Citalopram Oxalate is a derivative of the well-known antidepressant drug, citalopram. It is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of major depressive disorder and anxiety disorders. This compound is characterized by the presence of a chlorine atom replacing the cyano group in the citalopram structure, which may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorodescyano Citalopram Oxalate typically involves the substitution of the cyano group in citalopram with a chlorine atom. This can be achieved through various chemical reactions, including halogenation. The process often involves the use of reagents such as cuprous chloride or other halogenating agents under controlled conditions to ensure the selective substitution of the cyano group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of intermediate compounds, resolution of enantiomers, and cyclization to obtain the final product. The use of oxalate salts is common in the purification and isolation steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chlorodescyano Citalopram Oxalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chlorodescyano Citalopram Oxalate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of SSRI mechanisms and structure-activity relationships.
Biology: Investigated for its effects on serotonin reuptake and potential therapeutic applications in mood disorders.
Medicine: Explored as a potential antidepressant with modified pharmacological properties compared to citalopram.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 5-Chlorodescyano Citalopram Oxalate involves the inhibition of serotonin reuptake in the central nervous system. By binding to the serotonin transporter (SERT), it prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers, used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for the serotonin transporter.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile .
Uniqueness
5-Chlorodescyano Citalopram Oxalate is unique due to the presence of a chlorine atom in place of the cyano group, which may result in different pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .
Properties
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMNENXWJCPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747324 | |
Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-46-6 | |
Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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